(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and a methoxybenzylamine substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C23H24N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[(4-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H24N4O2S/c1-4-7-19-21(15(2)24-14-16-10-12-17(29-3)13-11-16)22(28)27(26-19)23-25-18-8-5-6-9-20(18)30-23/h5-6,8-13,26H,4,7,14H2,1-3H3 |
InChI Key |
IHODNMWQEQILCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carbon disulfide, followed by cyclization. The pyrazolone core is often prepared via the reaction of hydrazine with β-keto esters. The final compound is obtained by coupling the benzothiazole and pyrazolone intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylamine moiety.
Reduction: Reduction reactions can occur at the pyrazolone core, potentially converting it to a dihydropyrazolone.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzaldehyde derivative, while reduction could produce a dihydropyrazolone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with benzothiazole and pyrazolone moieties are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, such compounds may be explored for their therapeutic potential in treating diseases like cancer, Alzheimer’s, and bacterial infections.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring can intercalate with DNA, while the pyrazolone core may interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazolone derivatives: Used as anti-inflammatory and analgesic agents.
Methoxybenzylamine derivatives: Investigated for their potential in treating neurological disorders.
Uniqueness
The uniqueness of “(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one” lies in its combination of these three moieties, which may confer a unique set of biological activities and chemical reactivity.
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 408.5 g/mol. The structure features a benzothiazole moiety linked to a pyrazolone core, which is known to influence its biological properties significantly.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 879062-41-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that combine benzothiazole derivatives with pyrazolone intermediates. The process often utilizes catalysts and specific solvents to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole and pyrazolone exhibit significant antimicrobial properties. A study highlighted that compounds similar to the target molecule showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity |
|---|---|---|
| Benzothiazole-Pyrazolone Derivative | Staphylococcus aureus | Inhibitory |
| Benzothiazole-Pyrazolone Derivative | Escherichia coli | Inhibitory |
| Benzothiazole-Pyrazolone Derivative | Klebsiella pneumoniae | Inhibitory |
Anti-inflammatory Activity
Compounds containing the pyrazolone structure have been reported to possess anti-inflammatory properties. For instance, certain derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in mediating inflammation . The anti-inflammatory mechanism is thought to involve the modulation of prostaglandin synthesis.
Cytotoxicity and Anticancer Potential
Studies indicate that pyrazolone derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways . This suggests potential applications in cancer therapy.
Case Studies
- Antibacterial Efficacy : A case study involving a series of benzothiazole-pyrazolone derivatives demonstrated their effectiveness against resistant bacterial strains. The study utilized agar diffusion methods to quantify inhibition zones, confirming their potential as novel antibacterial agents .
- In Vivo Anti-inflammatory Effects : Another study investigated the in vivo anti-inflammatory effects of a related pyrazolone derivative in animal models. Results indicated a significant reduction in inflammation markers compared to controls, suggesting therapeutic viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
